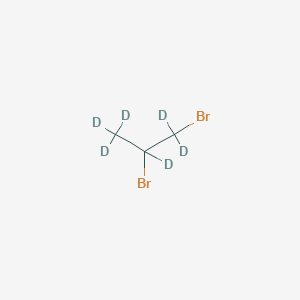

1,2-Dibromopropane-D6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

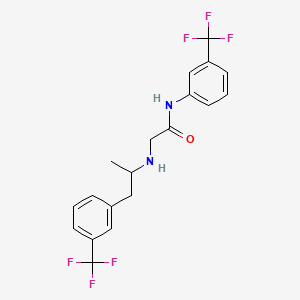

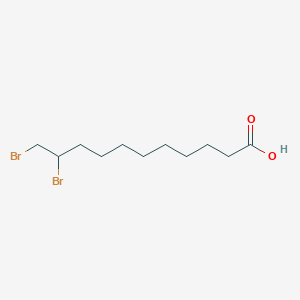

1,2-Dibromopropane-D6 is a deuterated form of 1,2-dibromopropane, an organic compound with the molecular formula C3H6Br2. This compound is part of the vicinal dihalide family and is characterized by the presence of two bromine atoms attached to adjacent carbon atoms. The deuterated form, this compound, is used in various scientific research applications due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromopropane-D6 can be synthesized through the bromination of propylene. The process involves the following steps:

- Evenly mix water and a bromination catalyst in a mass ratio of 10 to 20:1.

- Add bromine to the mixture.

- After 20 to 40 minutes, add dichloromethane and allow the mixture to stand and layer.

- Separate the organic phase and drip it into a dichloromethane solution containing propylene over 100 to 140 minutes.

- Maintain the reaction temperature between 15 to 39 degrees Celsius for 2 to 24 hours.

- Wash the reaction mixture with water to remove unreacted bromine.

- Neutralize the mixture and steam out the dichloromethane at 25 to 50 degrees Celsius.

- Continuously distill the product at 120 to 150 degrees Celsius and dry the obtained distillate to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, and the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromopropane-D6 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen bromide.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include hydroxide ions, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

Elimination Reactions: Reagents such as potassium hydroxide in ethanol are used to promote elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Alcohols, amines, and other substituted products.

Elimination Reactions: Alkenes such as propene.

Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

Scientific Research Applications

1,2-Dibromopropane-D6 is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

Biology: In studies involving the metabolism and toxicity of halogenated compounds.

Medicine: As a reference compound in pharmacokinetic studies.

Industry: In the production of flame retardants, solvents, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Dibromopropane-D6 involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of toxic effects.

Comparison with Similar Compounds

Similar Compounds

- 1,1-Dibromoethane

- 1,2-Dibromoethane

- Tetrabromoethane

- 1,3-Dibromopropane

- 1,2,3-Tribromopropane

Uniqueness

1,2-Dibromopropane-D6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral properties that aid in the identification and analysis of chemical compounds .

Properties

Molecular Formula |

C3H6Br2 |

|---|---|

Molecular Weight |

207.92 g/mol |

IUPAC Name |

1,2-dibromo-1,1,2,3,3,3-hexadeuteriopropane |

InChI |

InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D |

InChI Key |

XFNJYAKDBJUJAJ-LIDOUZCJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Br)Br |

Canonical SMILES |

CC(CBr)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)